molecular formula C19H16O4 B3146235 5-(benzhydryloxy)-2-(hydroxymethyl)-4H-pyran-4-one CAS No. 59281-02-6

5-(benzhydryloxy)-2-(hydroxymethyl)-4H-pyran-4-one

Cat. No. B3146235
Key on ui cas rn: 59281-02-6
M. Wt: 308.3 g/mol
InChI Key: LBWZZBYWQMDIKW-UHFFFAOYSA-N
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Patent
US04822786

Procedure details

14.2 g (0.1 mol) of kojic acid was added to ethanol (400 ml), and heated to 60° C. and dissolved. After cooling the solution to room temperature, 29.1 g (0.15 mol) of diphenyldiazomethane was added thereto, and the mixture was reacted at room temperature for 18 hours under stirring. The reaction solution was concentrated to dryness, and benzene (300 ml) was added thereto. Then, insolubles were removed by filtration. To the filtrate, water (300 ml) was added, and the precipitates thereby formed were collected by filtration, and washed with benzene to obtain 17.5 g (yield: 56.8%) of the above identified compound.
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
29.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6](=[O:7])[C:5]([OH:8])=[CH:4][O:3][C:2]=1[CH2:9][OH:10].[C:11]1([C:17]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[N+]=[N-])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(O)C>[CH:17]([O:8][C:5]1[C:6](=[O:7])[CH:1]=[C:2]([CH2:9][OH:10])[O:3][CH:4]=1)([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
14.2 g
Type
reactant
Smiles
C1=C(OC=C(C1=O)O)CO
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
29.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=[N+]=[N-])C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solution to room temperature
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at room temperature for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated to dryness, and benzene (300 ml)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Then, insolubles were removed by filtration
ADDITION
Type
ADDITION
Details
To the filtrate, water (300 ml) was added
CUSTOM
Type
CUSTOM
Details
the precipitates
CUSTOM
Type
CUSTOM
Details
thereby formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with benzene
CUSTOM
Type
CUSTOM
Details
to obtain 17.5 g (yield: 56.8%) of the

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)OC=1C(C=C(OC1)CO)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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